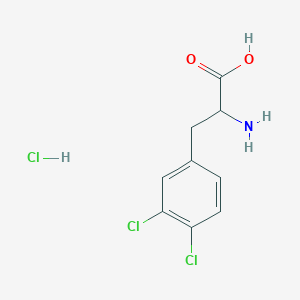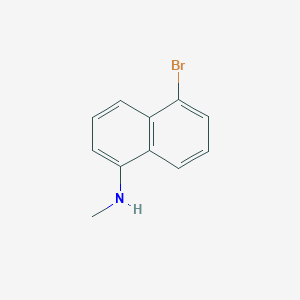![molecular formula C17H22FN3O2 B6619113 tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate CAS No. 1803610-87-8](/img/structure/B6619113.png)
tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate, commonly referred to as TBFPC, is an organic compound with a wide range of applications in the scientific and medical fields. TBFPC is used in various research applications, including as a reagent in synthesis, as a substrate for enzyme assays, and as a fluorescent probe in biochemical assays. TBFPC has also been used in the development of new drugs, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
TBFPC has a wide range of applications in scientific research. It is used as a reagent in synthesis, as a substrate for enzyme assays, and as a fluorescent probe in biochemical assays. TBFPC has also been used in the development of new drugs and in the study of biochemical and physiological processes.
Mechanism of Action
TBFPC acts as a reversible inhibitor of enzymes, binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. TBFPC also acts as a fluorescent probe, emitting light when exposed to certain wavelengths of light.
Biochemical and Physiological Effects
TBFPC has been found to have a variety of biochemical and physiological effects. It has been used in the development of new drugs, as well as in the study of biochemical and physiological processes. TBFPC has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
TBFPC has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of assays. TBFPC also has a low toxicity, making it a safe reagent to use in laboratory experiments. However, TBFPC is not very stable, and can decompose when exposed to light or heat.
Future Directions
There are a number of potential future directions for research involving TBFPC. These include further development of TBFPC as a drug, further study of its biochemical and physiological effects, and further study of its use as a fluorescent probe. Additionally, TBFPC could be used in the development of new synthetic methods and in the study of enzyme kinetics. Finally, TBFPC could be used in the study of the effects of environmental pollutants on biochemical and physiological processes.
Synthesis Methods
TBFPC can be synthesized in a variety of ways, including through the reaction of tert-butyl bromide with 4-fluoroaniline in the presence of a base. The reaction of tert-butyl bromide with 4-fluoroaniline yields a tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate intermediate, which can then be further reacted with a base to form the desired TBFPC product.
Properties
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-5-propylpyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-5-6-15-14(20-16(22)23-17(2,3)4)11-19-21(15)13-9-7-12(18)8-10-13/h7-11H,5-6H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPGBMCSYJZDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)






![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)
